molecular formula C23H28N4O2S B2374102 N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide CAS No. 688355-51-3

N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide

Cat. No. B2374102
CAS RN: 688355-51-3
M. Wt: 424.56
InChI Key: WOFDPTADXVJQFL-UHFFFAOYSA-N
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Description

N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antihistaminic Agents

Quinazoline derivatives have been synthesized and evaluated for their H1-antihistaminic activity. For instance, a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed and tested in vivo for their potential to protect animals from histamine-induced bronchospasm. These compounds, particularly 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant protective effects, comparable to the standard chlorpheniramine maleate, with minimal sedation effects. This suggests their potential application as new classes of antihistaminic agents with reduced sedative side effects (Alagarsamy, Shankar, & Murugesan, 2008).

Anti-inflammatory and Analgesic Activities

Another study synthesized a variety of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic behaviors. Some compounds demonstrated potent anti-inflammatory and analgesic activities, comparable or superior to the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential. This research highlights the potential of quinazoline derivatives as effective anti-inflammatory and analgesic agents (Alagarsamy et al., 2011).

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. A series of new quinazoline compounds were synthesized and evaluated in vitro against cancer cell lines. Certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents. This research underscores the importance of quinazoline derivatives in developing new therapeutic options for cancer treatment (Abuelizz et al., 2017).

Antitubercular Agents

Substituted benzo[h]quinazolines and related compounds were synthesized and evaluated for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds showed significant activity, indicating the potential of quinazoline derivatives as anti-tubercular agents. This area of research contributes to the search for new treatments for tuberculosis (Maurya et al., 2013).

properties

IUPAC Name

N-butyl-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-4-5-14-27(2)21(28)16-30-23-25-20-9-7-6-8-19(20)22(26-23)24-15-17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDPTADXVJQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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